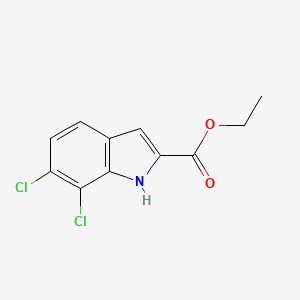
ethyl 6,7-dichloro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a chemical compound . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, two chlorine atoms at positions 6 and 7, and an ethyl ester group attached to the carboxylate at position 2 .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a compound that plays a significant role in the field of organic synthesis. One of its primary applications is as an intermediate in the synthesis of various organic compounds. For instance, Pete, Szöllösy, and Szokol (2006) have demonstrated the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates, from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. This synthesis process involves the transformation of the sulfomethyl group to formyl function, which is a crucial step in the creation of these intermediates (Pete, Szöllösy, & Szokol, 2006).
Additionally, Fabio and Pentassuglia (1998) describe a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, which serves as a key intermediate in the preparation of potential glycine site N-metyhl-D-aspartate receptor antagonists (Fabio & Pentassuglia, 1998).
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has shown potential in the development of pharmaceutical agents. Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, including variants of this compound. One of these compounds displayed significant anti-hepatitis B virus activity, showcasing the therapeutic potential of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).
Advanced Organic Chemistry Applications
Moreover, the compound is used in advanced organic chemistry research for exploring new reactions and synthesis pathways. Murakami (2012) investigated the Fischer indole synthesis involving ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH, which resulted in products including ethyl 6-chloroindole-2-carboxylate, highlighting the compound's role in facilitating complex organic reactions (Murakami, 2012).
Mécanisme D'action
Target of Action
Ethyl 6,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to changes in the function of these targets . For example, when indole derivatives bind to the IDO, they inhibit its activity, which can modulate immune responses .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of IDO can affect the kynurenine pathway, which plays a role in immune regulation . Similarly, interaction with the CB1 receptor can influence the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an IDO inhibitor, it could potentially modulate immune responses . If it interacts with the CB1 receptor, it could potentially influence neurological processes .
Analyse Biochimique
Biochemical Properties
Ethyl 6,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids . Additionally, it acts as an antagonist of the CRTH2 receptor, which is involved in inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to have antiproliferative activity against human leukemia K562 cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CRTH2 receptor can modulate signaling pathways involved in inflammation, leading to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits human reticulocyte 15-lipoxygenase-1, which affects the metabolism of fatty acids . Additionally, its antagonistic action on the CRTH2 receptor influences inflammatory signaling pathways . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being stored at 2-8°C for long-term use . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, providing insights into its potential therapeutic applications and any associated risks.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of human reticulocyte 15-lipoxygenase-1 affects the metabolic flux of fatty acids . These interactions can lead to changes in metabolite levels and overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 6,7-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMKBJJIJVITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266900 | |
| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220679-11-8 | |
| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


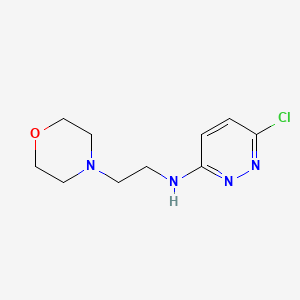

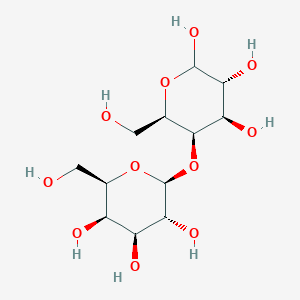

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
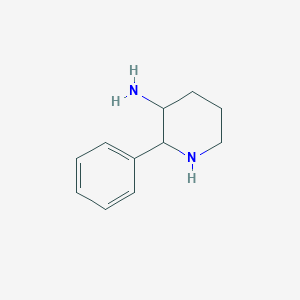
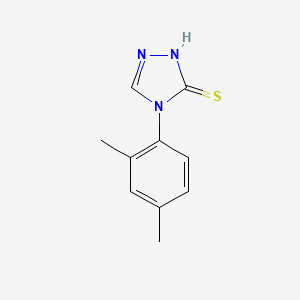
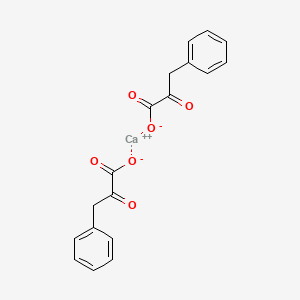
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

